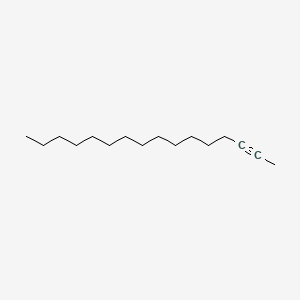
2-Hexadecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecyne is an organic compound with the molecular formula C16H30 It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones and carboxylic acids.
Reduction: Hydrogenation of this compound can yield hexadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromohexadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation typically requires halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives like 2-bromohexadecane.
Wissenschaftliche Forschungsanwendungen
2-Hexadecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexadecane: A saturated hydrocarbon with the formula C16H34.
1-Hexadecene: An alkene with the formula C16H32.
2-Hexadecene: Another alkyne with a similar structure but different reactivity.
Uniqueness: 2-Hexadecyne is unique due to its triple bond , which imparts distinct chemical properties compared to its saturated and unsaturated counterparts. This triple bond makes it more reactive and versatile in chemical synthesis .
Eigenschaften
CAS-Nummer |
629-75-4 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
InChI-Schlüssel |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















